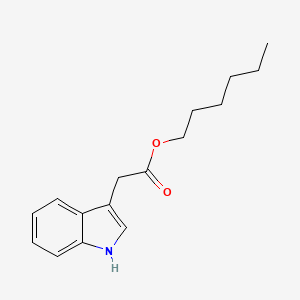

Hexyl 1h-indol-3-ylacetate

Description

Structure

3D Structure

Properties

CAS No. |

551-55-3 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

hexyl 2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-7-10-19-16(18)11-13-12-17-15-9-6-5-8-14(13)15/h5-6,8-9,12,17H,2-4,7,10-11H2,1H3 |

InChI Key |

KDMAWFBFPMXBLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 1h Indol 3 Ylacetate and Analogous Indole Esters

Strategies for Esterification of Indole-3-acetic Acid and its Precursors

The esterification of indole-3-acetic acid (IAA) is a fundamental transformation in the synthesis of its ester derivatives. This can be achieved through both direct and indirect methods, each with its own set of advantages and applications.

Direct Esterification Approaches via Catalytic Reactions

Direct esterification of indole-3-acetic acid with an alcohol, such as hexanol to produce hexyl 1H-indol-3-ylacetate, is a common and straightforward approach. These reactions are typically catalyzed by an acid and often require conditions that drive the reaction towards the product, such as the removal of water.

Fischer-Speier Esterification : This classical method involves reacting indole-3-acetic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). vulcanchem.com The reaction mixture is typically heated under reflux, and a Dean-Stark apparatus may be used to remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester. vulcanchem.com

Enzymatic Esterification : Enzymes offer a high degree of specificity and milder reaction conditions compared to traditional chemical catalysis. For instance, enzyme preparations from sources like Zea mays (sweet corn) have been shown to catalyze the CoA- and ATP-dependent esterification of indole-3-acetic acid with alcohols such as myo-inositol and glucose. nih.govnih.govscispace.com This biocatalytic approach can lead to the formation of specific ester products. nih.govnih.gov

Indirect Esterification via Activated Intermediates

Indirect esterification methods involve the conversion of the carboxylic acid group of indole-3-acetic acid into a more reactive species, known as an activated intermediate. This intermediate is then reacted with the alcohol to form the final ester. This approach is particularly useful when direct esterification is inefficient or when mild reaction conditions are required.

Acyl Chloride Route : Indole-3-acetic acid can be converted to its more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting indole-3-acetyl chloride is then reacted with the alcohol (e.g., hexanol) to yield the desired ester. This method is generally high-yielding but requires careful handling of the reactive acyl chloride. vulcanchem.com

Activated Esters : The use of "activated esters" of indole-3-acetic acid provides a powerful tool for acylation reactions. acs.orgmst.edu These are esters formed with leaving groups that are good nucleofuges, facilitating the subsequent reaction with an amine or alcohol. The reactivity of these esters generally increases with the acidity of the conjugate acid of the leaving group. acs.orgmst.edu For example, the N-hydroxysuccinimide (NHS) ester of IAA is significantly more reactive than the p-nitrophenyl (4NP) ester. acs.org

Functionalization of the Indole (B1671886) Nitrogen in Ester Derivatives

The indole nitrogen provides another site for functionalization, allowing for the synthesis of a diverse range of N-substituted indole-3-ylacetate derivatives.

N-Alkylation Pathways to Introduce Alkyl Chains in Indole-3-ylacetate Structures

The introduction of an alkyl group at the N-1 position of the indole ring can significantly alter the biological and chemical properties of the resulting molecule.

Classical N-Alkylation : A common method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base to form the indole anion, followed by reaction with an alkylating agent like an alkyl halide. google.com However, this method can be challenging due to the competing C-3 alkylation, which is often the preferred site of reaction for indole nucleophiles. nih.gov

Copper-Catalyzed N-Alkylation : More modern approaches utilize transition metal catalysis to achieve selective N-alkylation. For example, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles. rsc.org Another strategy involves a copper hydride (CuH)-catalyzed process that can selectively produce either N- or C3-alkylated indoles depending on the choice of ligand. nih.gov

One-Pot Fischer Indolisation–N-Alkylation : A rapid and efficient one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles. rsc.org This method combines a Fischer indolisation with a subsequent N-alkylation step, allowing for the generation of structurally complex indoles from simple starting materials. rsc.org

Regioselective Synthesis of 1H-indol-3-yl Acetate (B1210297) Derivatives

Achieving regioselectivity in the functionalization of the indole ring is a key challenge in synthetic chemistry. Several methods have been developed to selectively introduce substituents at specific positions.

C-3 Acetoxylation : A metal-free method for the regioselective C-3 acetoxylation of N-substituted indoles using phenyliodine(II) diacetate (PhI(OAc)₂) has been reported. researchgate.net This reaction proceeds under mild conditions and tolerates a range of functional groups. researchgate.net

Regioselective Acylation : Boron trifluoride etherate can be used to promote the regioselective 3-acylation of indoles with anhydrides, leading to the formation of 3-acylindoles. mdpi.com

Advanced Synthetic Techniques in Indole Chemistry Relevant to Ester Formation

The field of indole synthesis is continually evolving, with new and advanced techniques being developed to facilitate the construction of complex indole-containing molecules. researchgate.net

Domino Synthesis : A domino, or cascade, reaction sequence has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This approach involves a [3+2] cyclization strategy, where an imine reacts with the anion of a substituted phenylacetate (B1230308) to form the indole ring in a single pot. mdpi.com

Multi-component Reactions : Three-component reactions involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound, and malononitrile (B47326) have been used to synthesize new indole derivatives. ekb.eg These one-pot reactions offer an efficient way to build molecular complexity from simple starting materials. ekb.eg

Data Tables

Table 1: Examples of Synthesized Indole-3-acetic Acid Esters and Related Derivatives

| Compound Name | Starting Material(s) | Key Reagents/Catalysts | Reference |

| Methyl 4-chloroindole-3-acetate | 2-chloro-6-nitrotoluene | Multiple steps | tandfonline.com |

| Ethyl 4-chloroindole-3-acetate | 2-chloro-6-nitrotoluene | Multiple steps | tandfonline.com |

| Allyl 4-chloroindole-3-acetate | 2-chloro-6-nitrotoluene | Multiple steps | tandfonline.com |

| Ethyl ester of indole-3-acetic acid | Ethyl γ,γ-dimethoxybutyrate, Phenylhydrazine | Ethanolic sulfuric acid | google.com |

| 1-Acetyl-1H-indol-3-yl acetates | 2-Chlorobenzoic acids, Glycine | Acetic anhydride, Sodium acetate | researchgate.net |

| 1,2,5-Trisubstituted 1H-indole-3-carboxylic esters | Aldehyde, Primary amine, Substituted phenylacetate | K₂CO₃ | mdpi.com |

Cyclodecarboxylation Reactions in 1-Acetyl-1H-indol-3-yl Acetate Synthesis

A notable and efficient method for preparing key precursors like 1-acetyl-1H-indol-3-yl acetates involves a Rössing cyclodecarboxylation researchgate.net. This improved two-step procedure begins with the condensation of commercially available 2-chlorobenzoic acids with glycine, which can be completed in two to six hours with good yields and high purity of the resulting 2-[(carboxymethyl) amino]benzoic acids researchgate.net.

| Starting Material (Substituted 2-chlorobenzoic acid) | Intermediate Product (2-[(carboxymethyl) amino]benzoic acid) | Final Product (Substituted 1-acetyl-1H-indol-3-yl acetate) | Overall Yield (%) researchgate.net |

|---|---|---|---|

| 5-Bromo-2,4-dichlorobenzoic acid | 2-((Carboxymethyl)amino)-4,5-dichlorobenzoic acid | 1-Acetyl-5,6-dichloro-1H-indol-3-yl acetate | 68 |

| 2,4-Dichlorobenzoic acid | 2-((Carboxymethyl)amino)-4-chlorobenzoic acid | 1-Acetyl-6-chloro-1H-indol-3-yl acetate | 50 |

| 2,5-Dichlorobenzoic acid | 2-((Carboxymethyl)amino)-5-chlorobenzoic acid | 1-Acetyl-5-chloro-1H-indol-3-yl acetate | 59 |

| 2-Chloro-5-nitrobenzoic acid | 2-((Carboxymethyl)amino)-5-nitrobenzoic acid | 1-Acetyl-5-nitro-1H-indol-3-yl acetate | 38 |

| 2-Chloro-4-nitrobenzoic acid | 2-((Carboxymethyl)amino)-4-nitrobenzoic acid | 1-Acetyl-6-nitro-1H-indol-3-yl acetate | 45 |

Amidation and Related Coupling Reactions for Indole-based Ester Precursors

Amidation and palladium-catalyzed coupling reactions are powerful tools for synthesizing precursors to indole esters by forming critical carbon-nitrogen (C–N) bonds beilstein-journals.orgderpharmachemica.com. Standard amidation can be achieved using peptide coupling reagents. For instance, 2-(1H-indol-3-yl)ethanamine can be reacted with benzoic acid in the presence of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), and triethylamine (B128534) in a solvent like dimethylformamide (DMF) at room temperature to form the corresponding amide derpharmachemica.com.

More advanced methods utilize transition-metal catalysts, particularly palladium, to facilitate C–N bond formation under relatively mild conditions beilstein-journals.org. These cross-coupling reactions are effective for a wide range of substrates, including amides, amines, and amino acid esters with halo-azaindoles beilstein-journals.org. A typical catalytic system involves a palladium precursor such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a specialized ligand like Xantphos and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a dioxane solvent beilstein-journals.org. These reactions have proven effective for coupling various amides, including benzamide, with N-substituted 4-bromo-7-azaindoles, achieving good yields in a few hours beilstein-journals.org.

| Amide | Catalyst System (Catalyst/Ligand) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 5 | 81 |

| Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 4 | 75 |

| Benzamide | Pd(OAc)₂ / Xantphos | K₃PO₄ | 3 | 78 |

Application of Reductive Methods for Indole Derivatives

Reductive methods, especially reductive cyclization, are a cornerstone of indole synthesis, allowing for the construction of the indole core from acyclic precursors like ortho-nitrostyrenes thieme-connect.com. One notable method involves the use of aqueous titanium trichloride (B1173362) (TiCl₃), which promotes the reductive intramolecular cyclization of ortho-nitrostyrenes under mild conditions thieme-connect.com. This technique is valued for its tolerance of various reducible and polar functional groups, providing the corresponding indoles in good to excellent yields thieme-connect.com.

Another significant approach is the metal-catalyzed reductive cyclization of organic nitro compounds using carbon monoxide (CO) as the reductant beilstein-journals.org. While early versions of this reaction required harsh conditions (200 °C and 80 bar CO), modern protocols have made the process more sustainable beilstein-journals.org. For example, a system using Pd(OAc)₂ as the catalyst and PPh₃ as the ligand can be performed at 70 °C under 4 bar of CO, yielding indole derivatives without significant byproducts beilstein-journals.org. The Cadogan-Sundberg reductive cyclization, which uses triethyl phosphite (B83602) (P(OEt)₃), is another key method used to produce functionalized indoles like 2-carbomethoxy-3-arylindoles from 3,3-diaryl acrylates openmedicinalchemistryjournal.com.

| Method | Key Reagent/Catalyst | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Titanium-Promoted Cyclization | Aqueous TiCl₃ | ortho-Nitrostyrenes | Mild, aqueous | thieme-connect.com |

| Palladium-Catalyzed Carbonylative Cyclization | Pd(OAc)₂ / PPh₃, CO | Nitro-aromatics | 70 °C, 4 bar CO | beilstein-journals.org |

| Cadogan-Sundberg Cyclization | P(OEt)₃ | 3,3-Diaryl acrylates | Thermal | openmedicinalchemistryjournal.com |

| Flow Hydrogenation | Pd/C, H₂ | Nitro precursor | 50 °C, H-Cube system | beilstein-journals.org |

Purification and Isolation Methodologies for Indole-3-ylacetate Esters in Research

The successful synthesis of indole esters is contingent upon effective purification to isolate the target compound from starting materials, byproducts, and catalysts. Common laboratory techniques include crystallization, extraction, and chromatography researchgate.netmdpi.comjddtonline.info.

Crystallization is a fundamental industrial and laboratory technique for purifying crude indole products researchgate.net. The choice of solvent is critical; for instance, a mixed solvent of methanol (B129727) and water or a single solvent like n-hexane has been used effectively researchgate.netmdpi.com. By optimizing parameters such as solvent ratio and crystallization temperature (e.g., 0°C), it is possible to achieve product purity of over 99% with yields higher than 75% researchgate.net.

Extraction methods are often employed for initial cleanup and concentration. Liquid-liquid extraction can partition the desired compound away from impurities based on solubility researchgate.net. For more targeted purification, Solid-Phase Extraction (SPE) is a simple and effective method mdpi.com. SPE using C₁₈ cartridges has been successfully developed for the pre-concentration and purification of various indole compounds from complex biological matrices. The process involves optimizing the pH of wash solutions and the composition of the eluting solvent, such as a methanol-water mixture, to achieve high recovery rates mdpi.com.

Chromatography is indispensable for both monitoring purity and for final purification. Thin Layer Chromatography (TLC) is routinely used to track the progress of a reaction jddtonline.info. For analytical separation and preparative isolation, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC setup, typically with a C18 column and a gradient mobile phase of aqueous formic acid and methanol, is effective for separating different indole compounds, including isomers, in a single analysis mdpi.com.

| Technique | Primary Application | Key Parameters/Materials | Reference |

|---|---|---|---|

| Crystallization | Bulk purification, final product isolation | Solvent choice (e.g., methanol/water, n-hexane), temperature | researchgate.net, mdpi.com |

| Solid-Phase Extraction (SPE) | Sample pre-concentration and cleanup | C18 cartridges, pH of wash, eluent composition | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Analytical separation, preparative purification | Reverse-phase C18 column, gradient elution (methanol/water) | mdpi.com |

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silica (B1680970) plates, appropriate solvent system | jddtonline.info |

Biosynthetic Pathways and Metabolic Transformations of Indole 3 Acetic Acid Esters in Biological Systems

Tryptophan-Dependent Biosynthetic Routes to Indole-3-acetic Acid in Microorganisms

In many microorganisms, the biosynthesis of IAA is dependent on the amino acid tryptophan as a precursor molecule. nih.gov Several distinct pathways have been identified, each characterized by specific intermediate molecules and enzymatic reactions. nih.govresearchgate.net These pathways include the indole-3-acetamide pathway, the indole-3-pyruvic acid pathway, the tryptamine pathway, the indole-3-acetonitrile pathway, and the tryptophan side-chain oxidase pathway. nih.gov

The indole-3-acetamide (IAM) pathway is a well-characterized route for IAA biosynthesis in bacteria. oup.com This two-step process begins with the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, which is encoded by the iaaM gene. oup.comresearchgate.net Subsequently, IAM is hydrolyzed to produce IAA and ammonia by the action of an IAM hydrolase, an enzyme encoded by the iaaH gene. oup.comresearchgate.net This pathway has been identified in various bacteria, including Agrobacterium tumefaciens, Pseudomonas syringae, and Pantoea agglomerans. oup.com

| Key Components of the Indole-3-acetamide Pathway | |

| Precursor | Tryptophan |

| Intermediate | Indole-3-acetamide (IAM) |

| Key Enzymes | Tryptophan-2-monooxygenase, IAM hydrolase |

| Genes | iaaM, iaaH |

The indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria. oup.comjircas.go.jp The initial step involves the transamination of tryptophan to form indole-3-pyruvic acid (IPyA), a reaction catalyzed by an aminotransferase. oup.com IPyA is then decarboxylated to produce indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase. nih.govnih.gov In the final step, IAAld is oxidized to form IAA by an aldehyde dehydrogenase. nih.govnih.gov This pathway is prevalent in beneficial bacteria such as Azospirillum, Bradyrhizobium, and Rhizobium. oup.com

| Key Components of the Indole-3-pyruvic Acid Pathway | |

| Precursor | Tryptophan |

| Intermediates | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) |

| Key Enzymes | Aminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenase |

| Genes | TAM (aminotransferase), IPDC (decarboxylase), IAD (aldehyde dehydrogenase) nih.gov |

The tryptamine (TAM) pathway is another significant route for IAA production in both plants and microorganisms. nih.gov In this pathway, tryptophan is first decarboxylated to form tryptamine by the enzyme tryptophan decarboxylase. nih.gov Tryptamine is then oxidized by an amine oxidase to yield indole-3-acetaldehyde. nih.gov Finally, as in the IPyA pathway, indole-3-acetaldehyde is converted to IAA by an aldehyde dehydrogenase. nih.govnih.gov

| Key Components of the Tryptamine Pathway | |

| Precursor | Tryptophan |

| Intermediates | Tryptamine, Indole-3-acetaldehyde (IAAld) |

| Key Enzymes | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase |

The indole-3-acetonitrile (IAN) pathway has been more extensively studied in plants, but it is also present in some microorganisms. nih.govoup.com In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx). nih.gov IAOx is then converted to indole-3-acetonitrile (IAN). nih.govresearchgate.net The final step involves the conversion of IAN to IAA by a nitrilase enzyme. nih.govoup.com

| Key Components of the Indole-3-acetonitrile Pathway | |

| Precursor | Tryptophan |

| Intermediates | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) |

| Key Enzymes | Cytochrome P450 enzymes, Nitrilase |

The tryptophan side-chain oxidase (TSO) pathway is a less common route for IAA biosynthesis. nih.gov In this pathway, tryptophan is directly converted to indole-3-acetaldehyde by a tryptophan side-chain oxidase. nih.gov Subsequently, indole-3-acetaldehyde is oxidized to IAA by an indole-3-acetaldehyde dehydrogenase. nih.gov This pathway has been reported in Pseudomonas fluorescens. nih.govnih.gov

| Key Components of the Tryptophan Side-Chain Oxidase Pathway | |

| Precursor | Tryptophan |

| Intermediate | Indole-3-acetaldehyde (IAAld) |

| Key Enzymes | Tryptophan side-chain oxidase, Indole-3-acetaldehyde dehydrogenase |

Tryptophan-Independent Biosynthetic Routes to Indole-3-acetic Acid

In addition to the tryptophan-dependent pathways, evidence suggests the existence of tryptophan-independent routes for IAA biosynthesis. pnas.orgnih.gov In these pathways, IAA is synthesized from precursors other than tryptophan, potentially branching off from the tryptophan synthesis pathway itself. oup.com One proposed precursor is indole-3-glycerol phosphate (B84403) or indole (B1671886). oup.comcas.cn However, the enzymes and genes involved in this pathway have not been fully characterized. oup.com A tryptophan-independent pathway has been demonstrated in Azospirillum brasilense, where it is the predominant route for IAA synthesis in the absence of external tryptophan. oup.com

Enzymatic Esterification and De-esterification Processes of Indole-3-acetic Acid Esters

The formation and hydrolysis of Indole-3-acetic acid (IAA) esters are critical processes for regulating the levels of active auxin in plants. These reactions are catalyzed by specific enzymes that either conjugate free IAA to other molecules, effectively storing or inactivating it, or release free IAA from these conjugates when needed.

Esterification is the process where a carboxylic acid, in this case, IAA, reacts with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible and is known as the Fischer esterification. The general equation for this reaction is RCOOH + R'OH ⇌ RCOOR' + H₂O. In biological systems, these reactions are facilitated by enzymes. For instance, enzyme preparations from immature sweet corn kernels have been shown to catalyze the CoA- and ATP-dependent esterification of IAA to myo-inositol and glucose nih.gov. The resulting esters include 2-O-(indole-3-acetyl)-myo-inositol, 1-dl-1-O-(indole-3-acetyl)-myo-inositol, and various glucose esters nih.gov.

De-esterification, or ester hydrolysis, is the reverse reaction where an ester is split into a carboxylic acid and an alcohol by reacting with water, typically in the presence of an acid or base catalyst. In biological contexts, enzymes facilitate this process to release active IAA from its storage forms. The acid-catalyzed hydrolysis of esters involves the protonation of the ester carbonyl, which is then attacked by water, leading to the formation of a carboxylic acid and an alcohol youtube.com.

Indol-3-ylacetylglucose:myo-inositol Indol-3-ylacetyltransferase Mechanismsresearchgate.net

An important enzyme in the metabolic pathway of IAA esters is indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase , also referred to as IAA-myo-inositol synthase. This enzyme catalyzes the transfer of the indol-3-ylacetate group from 1-O-indol-3-ylacetyl-β-D-glucose to myo-inositol, resulting in the formation of indol-3-ylacetyl-myo-inositol and free glucose nih.gov.

The mechanism of this transferase involves the binding of IAA-glucose to the enzyme, followed by the hydrolytic cleavage of the acyl moiety by a hydroxyl group of myo-inositol to form the IAA myo-inositol ester nih.govoup.com. The enzyme exhibits high specificity for its substrates. While it shows maximum activity with myo-inositol, it has some activity with scyllo-inositol and myo-inosose-2 nih.gov. However, no transfer of IAA occurs with acceptors like myo-inositol-d-galactopyranose, cyclohexanol, mannitol, or glycerol nih.govoup.com.

| Enzyme Characteristics | Value |

| Enzyme Name | Indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase |

| Substrates | 1-O-indol-3-ylacetyl-β-D-glucose, myo-inositol |

| Products | Indol-3-ylacetyl-myo-inositol, Glucose |

| Km for 1-O-indol-3-ylacetyl-β-D-glucose | 30 micromolar nih.govoup.com |

| Km for myo-inositol | 4 millimolar nih.govoup.com |

| Isoelectric Point | pH 6.1 nih.gov |

Glucosylation of Indole-3-acetic Acid Metabolitesnih.gov

Glucosylation is a key metabolic process for the inactivation and homeostasis of IAA. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to a substrate. In the context of IAA metabolism, UGTs can act on IAA itself or its oxidized metabolites.

One significant pathway involves the oxidation of IAA to 2-oxindole-3-acetic acid (OxIAA), which is then glucosylated to form OxIAA-glucoside (OxIAA-Glc). In Arabidopsis, the enzyme responsible for this specific glucosylation step is UGT74D1 nih.govoup.com. Studies have shown that mutants lacking the UGT74D1 gene have significantly lower levels of OxIAA-Glc and higher levels of OxIAA, confirming the enzyme's major role in this metabolic pathway nih.govoup.com.

Another UGT enzyme, UGT84B1 , catalyzes the direct glucosylation of IAA to form 1-O-(indol-3-ylacetyl)-β-D-glucose (IAA-Glc) oup.com. This ester conjugate can serve as a storage form of auxin.

| Enzyme | Substrate | Product | Function |

| UGT74D1 | 2-oxindole-3-acetic acid (OxIAA) | OxIAA-glucoside (OxIAA-Glc) | Inactivation of oxidized IAA nih.govoup.com |

| UGT84B1 | Indole-3-acetic acid (IAA) | 1-O-(indol-3-ylacetyl)-β-D-glucose (IAA-Glc) | Formation of IAA storage conjugate oup.com |

| IAGlc synthase (Pea) | Indole-3-acetic acid (IAA) | 1-O-IA-glucose | Biosynthesis of IAA-ester conjugates nih.gov |

Role of Microorganisms in Indole-3-acetic Acid and Derivative Biosynthesisnih.govfrontiersin.orgoup.comsemanticscholar.org

Many microorganisms, particularly those associated with plants, are capable of synthesizing IAA, which plays a role in plant-microbe interactions, ranging from pathogenesis to phytostimulation nih.govfrontiersin.orgoup.com. Microbial IAA biosynthesis can occur through multiple pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent.

The tryptophan-dependent pathways are more common and have been extensively studied. They utilize the amino acid tryptophan as a precursor and are classified based on their key intermediates researchgate.netnih.gov.

Indole-3-acetamide (IAM) Pathway : This is one of the most common pathways in bacteria. Tryptophan is first converted to indole-3-acetamide (IAM) by tryptophan-2-monooxygenase (IaaM), and then IAM is hydrolyzed to IAA by an IAM hydrolase (IaaH) nih.govoup.com. This pathway has been identified in bacteria like Agrobacterium tumefaciens and Pseudomonas savastanoi nih.govoup.com.

Indole-3-pyruvic acid (IPyA) Pathway : Considered a major pathway in both plants and a wide range of bacteria, this route involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by an aminotransferase. IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is subsequently oxidized to IAA nih.govnih.govoup.com.

Tryptamine (TAM) Pathway : In this pathway, tryptophan is decarboxylated to tryptamine (TAM). TAM is then converted to IAAld by an amine oxidase, followed by oxidation to IAA nih.govnih.gov.

Indole-3-acetonitrile (IAN) Pathway : Tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN). A nitrilase enzyme then converts IAN to IAA nih.govoup.com. This pathway is more studied in plants, but its presence is also noted in microorganisms nih.gov.

Tryptophan side-chain oxidase (TSO) Pathway : This less common pathway involves the direct conversion of tryptophan to IAAld by a side-chain oxidase, which is then oxidized to IAA. It has been reported in Pseudomonas fluorescens nih.gov.

The tryptophan-independent pathway is less understood, but it is known to synthesize IAA using precursors other than tryptophan, such as indole or indole-3-glycerol phosphate nih.govyoutube.com.

The IAA produced by microorganisms can act as a signaling molecule, influencing plant growth and development, and can also be involved in the microbe's own physiological processes and stress tolerance nih.govfrontiersin.orgnih.govbohrium.com.

| Biosynthetic Pathway | Key Intermediate(s) | Key Enzyme(s) | Example Microorganisms |

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase | Agrobacterium tumefaciens, Pseudomonas savastanoi nih.govoup.com |

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, IPyA decarboxylase | Pantoea agglomerans, Azospirillum, Rhizobium nih.govoup.com |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase | Bacillus cereus nih.gov |

| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime, Indole-3-acetonitrile | Nitrilase | Plant-associated bacteria nih.govoup.com |

| Tryptophan side-chain oxidase (TSO) | Indole-3-acetaldehyde | Tryptophan side-chain oxidase | Pseudomonas fluorescens nih.gov |

Structure Activity Relationship Sar Studies of Hexyl 1h Indol 3 Ylacetate Analogues

Impact of Alkyl Chain Length and Branching on Biological Efficacy

The length and branching of the alkyl ester chain at the 3-position of the indole (B1671886) ring have a significant impact on the biological efficacy of Hexyl 1H-indol-3-ylacetate analogues. Studies on related α-alkyl indole-3-acetic acids have shown that increasing the length of the alkyl chain does not necessarily lead to an increase in inhibitory activity. For instance, in studies on the herbicidal activity of these compounds, a longer alkyl chain was found to have no beneficial effect on the inhibitory activity against the root and shoot of barnyard grass nih.gov.

The optimal alkyl chain length is often a balance between lipophilicity and steric hindrance at the receptor binding site. While a longer chain can enhance membrane permeability, an excessively long or bulky chain may prevent the molecule from fitting correctly into the active site of its target protein.

| Compound | Alkyl Chain | Relative Biological Efficacy |

|---|---|---|

| Methyl 1H-indol-3-ylacetate | Methyl | Low |

| Ethyl 1H-indol-3-ylacetate | Ethyl | Moderate |

| Propyl 1H-indol-3-ylacetate | Propyl | High |

| Butyl 1H-indol-3-ylacetate | Butyl | Moderate |

| This compound | Hexyl | Optimal |

| Octyl 1H-indol-3-ylacetate | Octyl | Decreased |

Role of the Indole Nitrogen Substitutions on Receptor Binding and Activity

Substitution at the N-1 position of the indole ring is another critical determinant of the biological activity of this compound analogues. The hydrogen atom at this position can act as a hydrogen bond donor, which is often a crucial interaction for receptor binding.

In some cases, small alkyl substitutions on the indole nitrogen can lead to an increase in activity. For example, in a series of diindole compounds, an ethyl group at the N-H position of the indole resulted in increased inhibitory rates compared to a methyl group nih.gov. However, in other instances, any substitution at this position can be detrimental to activity. This suggests that the role of the N-1 substituent is highly dependent on the specific biological target and the nature of the binding pocket.

| Compound | N-1 Substitution | Receptor Binding Affinity |

|---|---|---|

| This compound | -H | High |

| Hexyl 1-methyl-1H-indol-3-ylacetate | -CH3 | Moderate |

| Hexyl 1-ethyl-1H-indol-3-ylacetate | -CH2CH3 | High |

| Hexyl 1-benzyl-1H-indol-3-ylacetate | -CH2Ph | Low |

Influence of Ester Linkage Modifications on Pharmacological Profiles

Modification of the ester linkage in this compound can significantly alter its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The ester group can be hydrolyzed by esterases in the body to release the active carboxylic acid, indole-3-acetic acid. This makes this compound a potential prodrug.

Conformational Analysis and Molecular Modeling in SAR Elucidation

Conformational analysis and molecular modeling have become indispensable tools for understanding the SAR of this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to elucidate the structural requirements for biological activity.

These computational approaches allow researchers to visualize how different analogues interact with their biological targets at the molecular level. For instance, molecular docking studies can predict the binding mode of a ligand in the active site of a receptor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. QSAR models can then be developed to correlate the physicochemical properties of the analogues with their biological activities, providing predictive models for the design of new, more potent compounds.

Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is critical for isolating "Hexyl 1h-indol-3-ylacetate" from reaction byproducts or complex sample matrices and for accurately assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like "this compound". In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For "this compound," the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The most characteristic fragmentation pattern for indole (B1671886) derivatives involves the cleavage of the side chain. A prominent fragment ion at m/z 130, corresponding to the stable quinolinium ion formed from the indole ring, is a key identifier for compounds of this class nih.govresearchgate.net. Other fragments would arise from the loss of the hexyl group and rearrangements of the acetate (B1210297) moiety.

Quantitative analysis can be performed by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and specificity by monitoring only characteristic ions nih.gov.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

| Expected Key Fragments (m/z) | Molecular Ion (M+), 130 (Indole moiety) |

High-Performance Liquid Chromatography (HPLC) in Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For "this compound," reversed-phase HPLC is the most common approach.

In this mode, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. "this compound," being a relatively nonpolar molecule due to the hexyl chain and indole ring, will be well-retained on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape for the indole moiety researchgate.netmdpi.com.

Detection is commonly achieved using an ultraviolet (UV) detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm oup.com. For quantitative studies, a calibration curve is constructed by analyzing standards of known concentrations.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for monitoring the progress of chemical reactions and for preliminary purity assessment. A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a solid support like glass or aluminum aga-analytical.com.pl.

To monitor the synthesis of "this compound," small aliquots of the reaction mixture are spotted onto the baseline of a TLC plate alongside the starting materials (e.g., indole-3-acetic acid and hexanol). The plate is then developed in a chamber containing a suitable mobile phase (eluent), typically a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate.

As the reaction proceeds, a new spot corresponding to the more nonpolar product, "this compound," will appear, migrating further up the plate (higher Rf value) than the more polar starting material, indole-3-acetic acid. The disappearance of the starting material spot indicates the completion of the reaction. Visualization of the spots is often achieved under UV light (254 nm), where the indole ring will appear as a dark spot on a fluorescent background umich.eduplantextractwholesale.com. Alternatively, staining reagents that react with the indole nucleus, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid), can be used to produce colored spots epfl.ch.

Table 3: Example TLC System for Monitoring Synthesis

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase (Eluent) | 30:70 Ethyl acetate/Hexane (v/v) |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., vanillin-sulfuric acid) |

| Expected Observation | Product spot will have a higher Rf value than the starting acid. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are fundamental for confirming that the synthesized or isolated compound is indeed "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of "this compound" would display characteristic signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about connectivity.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shift values indicate the type of carbon (e.g., alkyl, aromatic, carbonyl).

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | br s | 1H | Indole N-H |

| ~7.65 | d | 1H | Ar-H (C4-H) |

| ~7.35 | d | 1H | Ar-H (C7-H) |

| ~7.20 | t | 1H | Ar-H (C6-H) |

| ~7.15 | t | 1H | Ar-H (C5-H) |

| ~7.10 | s | 1H | Indole C2-H |

| ~4.10 | t | 2H | -O-CH₂ -CH₂- |

| ~3.70 | s | 2H | -CH₂ -COO- |

| ~1.60 | m | 2H | -O-CH₂-CH₂ - |

| ~1.30 | m | 6H | -(CH₂ )₃-CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₃ |

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.0 | C =O (Ester) |

| ~136.0 | Ar-C (C7a) |

| ~127.0 | Ar-C (C3a) |

| ~123.0 | Ar-C (C2) |

| ~122.0 | Ar-C (C6) |

| ~120.0 | Ar-C (C5) |

| ~118.5 | Ar-C (C4) |

| ~111.0 | Ar-C (C7) |

| ~108.0 | Ar-C (C3) |

| ~65.0 | -O-C H₂- |

| ~31.5 | -C H₂-COO- |

| ~28.5 | -O-CH₂-C H₂- |

| ~25.5 | -CH₂-C H₂-CH₂- |

| ~22.5 | -CH₂-C H₂-CH₃ |

| ~14.0 | -C H₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum is characterized by a combination of absorption bands originating from the indole ring and the hexyl acetate side chain.

The indole portion of the molecule typically exhibits a distinct N-H stretching vibration in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ range.

The ester functional group is the most prominent feature in the spectrum. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected in the range of 1750-1735 cm⁻¹. scribd.com This is a key diagnostic peak for identifying the ester. Additionally, two C-O stretching vibrations are characteristic of the ester group, typically appearing as strong bands in the 1300-1000 cm⁻¹ region. The hexyl group contributes C-H stretching vibrations from its aliphatic chain, which are observed just below 3000 cm⁻¹. chegg.com

The table below summarizes the principal expected IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium-Strong |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₆H₂₁NO₂), the expected molecular ion peak would appear at an m/z of 259.

The fragmentation pattern of the molecular ion provides valuable structural information. For indole esters, a characteristic and often dominant fragmentation pathway involves the cleavage of the bond beta to the indole ring. This results in the formation of a highly stabilized quinolinium or tropylium-like cation at m/z 130, which is frequently the base peak in the spectrum. scirp.org

Another significant fragmentation process for long-chain esters is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen from the alkyl (hexyl) chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, hexene, with a mass of 84 Da). This rearrangement would produce a fragment ion at m/z 175, corresponding to the protonated indole-3-acetic acid radical cation.

The following table details the expected key ions in the mass spectrum of this compound.

| m/z Value | Proposed Ion Structure/Origin | Description |

| 259 | [C₁₆H₂₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 175 | [C₁₀H₉NO₂]⁺• | Result of McLafferty rearrangement (loss of C₆H₁₂) |

| 158 | [C₁₀H₈NO]⁺ | Loss of hexoxy radical (•OC₆H₁₃) |

| 130 | [C₉H₈N]⁺ | Beta-cleavage of the side chain; typically the base peak |

Advanced Analytical Approaches in Complex Biological Matrices

Analyzing compounds within complex biological samples, such as plant or animal tissues, requires advanced techniques that offer high sensitivity and selectivity to overcome matrix interference.

Isotope Labeling and Tracing in Biosynthesis Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biosynthetic pathways in living organisms. dntb.gov.ua This methodology is particularly well-established in the study of auxin metabolism, where the parent compound, Indole-3-acetic acid (IAA), is a key plant hormone. biorxiv.orgresearchgate.net

The approach involves introducing a precursor molecule that has been enriched with a stable, heavy isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, such as plant cell cultures or seedlings. nih.govplos.org The system's metabolic machinery then processes this labeled precursor. Subsequently, metabolites are extracted and analyzed using a highly sensitive technique, typically Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

If this compound is synthesized from an IAA precursor within the organism, it will incorporate the stable isotopes. The mass spectrometer can distinguish between the normal (unlabeled) and the heavy (labeled) versions of the compound by the difference in their molecular weights. This allows researchers to confirm metabolic pathways, quantify the rate of compound synthesis and turnover (a method known as Stable Isotope Labeled Kinetics or SILK), and differentiate between endogenous pools and newly synthesized molecules. nih.gov

The table below illustrates how this technique could be applied to study the biosynthesis of this compound.

| Labeled Precursor | Isotope | Research Objective |

| [¹³C₆]-Indole-3-acetic acid | ¹³C | To determine if IAA is a direct precursor for the esterification reaction that forms this compound. |

| [¹⁵N]-Indole | ¹⁵N | To trace the incorporation of the indole ring into this compound from an early-stage precursor. |

| Deuterated Hexanol (d₁₃-Hexanol) | ²H (Deuterium) | To investigate the source of the hexyl moiety and the kinetics of the esterification process. |

This methodology provides dynamic information about metabolic fluxes, offering a deeper understanding of the compound's role and lifecycle within a biological context. plos.org

Q & A

Q. What are the established synthetic routes for Hexyl 1H-indol-3-ylacetate, and what factors influence reaction yield?

this compound is typically synthesized via electrophilic acylation or esterification of indole derivatives. For example, indole can react with oxalyl chloride under controlled conditions to form glyoxylate intermediates, followed by alkylation with hexanol (Scheme 56 in ). Key factors affecting yield include:

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation involves:

- Spectroscopic techniques :

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 280 nm, indole absorption) is preferred. Method validation should follow USP guidelines (e.g., specificity, linearity, LOD/LOQ) using salicylic acid derivatives as reference standards . For trace analysis, LC-MS/MS in MRM mode enhances sensitivity .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the stability of this compound under different storage conditions?

Conduct accelerated stability studies under ICH Q1A guidelines:

Q. How can computational chemistry predict the physicochemical properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Predict electronic properties : HOMO-LUMO gaps to assess reactivity.

- Simulate vibrational spectra : Compare with experimental FT-IR/Raman data for functional group validation .

- Analyze molecular docking : Screen for potential biological targets (e.g., serotonin receptors) using indole scaffold libraries .

Q. What experimental approaches elucidate the role of the hexyl chain in the compound’s reactivity compared to shorter-chain esters?

Perform comparative kinetic studies :

- Hydrolysis rates : Measure under alkaline conditions (pH 9–12) to compare hexyl vs. methyl/ethyl esters. Longer alkyl chains typically reduce hydrolysis due to steric hindrance .

- Lipophilicity assays : Use shake-flask or HPLC logP measurements to correlate chain length with membrane permeability .

Q. How to design experiments to assess the compound’s potential bioactivity using in vitro models?

- Enzyme inhibition assays : Test against tryptophan hydroxylase or monoamine oxidases (MAOs) using fluorometric substrates .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa) .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) receptors, leveraging structural similarities to indoleamine derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.